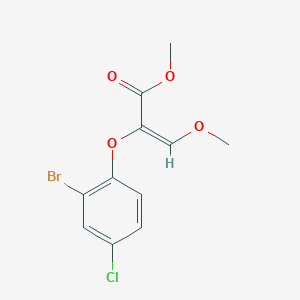

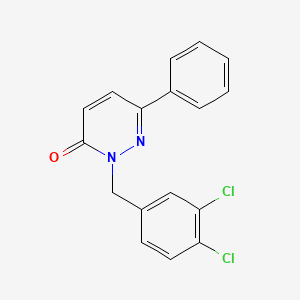

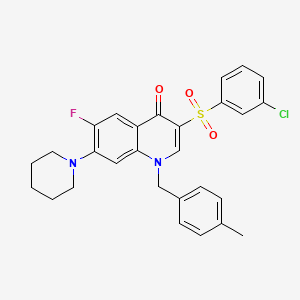

![molecular formula C6H8O3 B3000990 (1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2410594-78-2](/img/structure/B3000990.png)

(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid” can be analyzed using tools like MolView , which consists of a structural formula editor and a 3D model viewer . Once a molecule is drawn, it can be converted into a 3D model for display in the viewer .Scientific Research Applications

Synthesis and Structural Studies

- The study of the synthesis and incorporation of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid into peptides highlights the potential of these compounds in creating rigid analogs of γ-aminobutyric acid, offering insights into peptide chemistry and potential pharmaceutical applications (Pätzel et al., 2004).

- Research on the substituent effects on the acidity of weak acids, specifically examining bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids, provides a theoretical framework for understanding the impact of molecular structure on acidity, which is crucial for various chemical and biological processes (Wiberg, 2002).

Chemical Properties and Reactions

- A study focusing on cyclopropene as C3-synthesis components investigates reactions leading to the formation of 2-aminobicyclo[2.1.0]pentane derivatives, shedding light on the potential of these compounds in synthesizing larger cyclic structures and exploring new routes in organic synthesis (Franck-Neumann et al., 1989).

- The synthesis of 2-substituted bicyclo[2.1.0]pentanes from bicyclo[3.1.0]hexan-2-one reveals insights into ring-contraction and the formation of various esters and amides, which are essential in developing new synthetic methodologies and understanding reaction mechanisms (Brook & Brophy, 1985).

Conformational Analysis

- Research on the diastereoselective synthesis and characterization of bicyclo[2.1.0]pentane carboxylic acids, particularly examining cis- and trans-1,3-disubstituted derivatives, provides valuable information on their conformational properties. This is significant for designing molecules with specific spatial arrangements, critical in drug design and understanding molecular interactions (Semeno et al., 2019).

properties

IUPAC Name |

(1R,3R,4S)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-2-6(5(8)9)1-3(4)6/h3-4,7H,1-2H2,(H,8,9)/t3-,4-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKKPMSKYVHIFK-ZMIZWQJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CC2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(C[C@H]2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

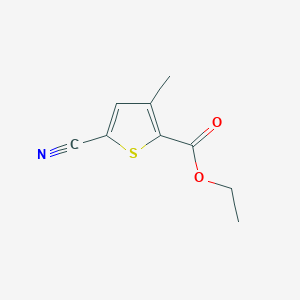

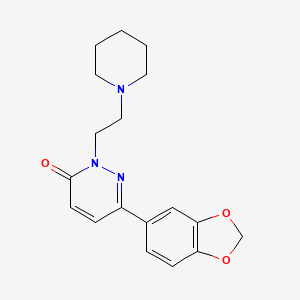

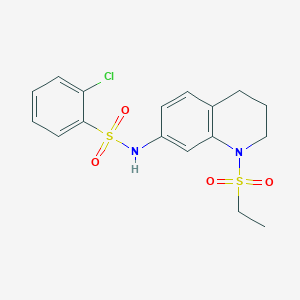

![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-enamide](/img/structure/B3000908.png)

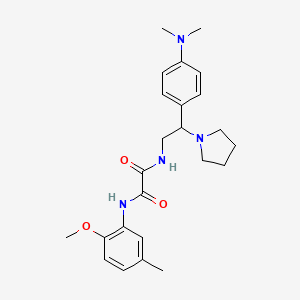

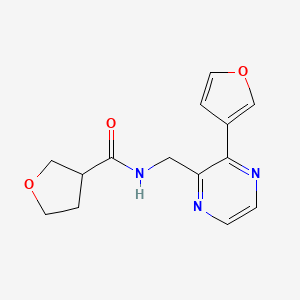

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B3000921.png)

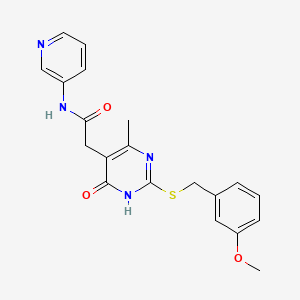

![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)

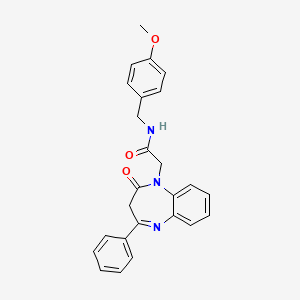

![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)